molecular formula C15H9BrO2 B1599113 10-bromoanthracene-9-carboxylic Acid CAS No. 6929-81-3

10-bromoanthracene-9-carboxylic Acid

Cat. No. B1599113
CAS RN: 6929-81-3
M. Wt: 301.13 g/mol
InChI Key: WBDRSGFQJKKJCW-UHFFFAOYSA-N
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Description

10-bromoanthracene-9-carboxylic Acid is a derivative of 9,10-Anthracenedicarboxylic acid, which is an anthracene-based dicarboxylic compound. It has a larger conjugating π-system that enables the development of fluorescent materials .


Synthesis Analysis

The synthesis of 10-bromoanthracene-9-carboxylic Acid involves several steps. One method involves starting from the 10-bromoanthracene-9-carbaldehyde with hydroxylamine hydrochloride using freshly distilled triethylamine as a base in anhydrous MeCN at reflux . Another method involves bromine reacting with the formed 9-anthracenyl radical to give the substitution product .


Molecular Structure Analysis

The molecular structure of 10-bromoanthracene-9-carboxylic Acid can be derived from the structures of 9-anthracene carboxylic acid and 9-bromoanthracene

Scientific Research Applications

Fluorescent Monomers

10-Bromoanthracene-9-carboxylic acid has been used to create fluorescent monomers like 9-(Guanidinomethyl)-10-vinylanthracene. These compounds have shown complexation with carboxylic acids or carboxylates, useful in creating polymers with specific properties (Zhang, Verboom, & Reinhoudt, 2001).

Organic Electroluminescence

10-Bromoanthracene-9-carboxylic acid derivatives have shown promise in organic electroluminescence, particularly for OLEDs (organic light-emitting diodes). Its derivatives offer high thermal stability and wide band gaps, making them suitable for blue OLEDs (Sarsah et al., 2013).

Fluorescence Properties

The fluorescence behavior of 10-bromoanthracene-9-carboxylic acid and related compounds has been studied in various solvents, showing dual fluorescence from undissociated acids and anions. This property is significant for applications in fluorescence-based sensors and devices (Mac, Danel, & Andrzejak, 2006).

Photomechanical Materials

10-Bromoanthracene-9-carboxylic acid derivatives have been synthesized for improved solid-state photomechanical materials. These materials show a reversible photomechanical response in crystal form and are of interest in the development of light-responsive materials (Zhu et al., 2014).

Synthesis of Novel Compounds

10-Bromoanthracene-9-carboxylic acid has been used in the synthesis of novel compounds like 2-{9-(10-Bromoanthracenyl)}-1,3-dihydro-1H-[d]-1,3,2-benzodiazaborole. This compound was characterized using various spectroscopic methods, indicating its potential in advanced material science (Sithebe, 2023).

properties

IUPAC Name

10-bromoanthracene-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrO2/c16-14-11-7-3-1-5-9(11)13(15(17)18)10-6-2-4-8-12(10)14/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDRSGFQJKKJCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399166
Record name 10-bromoanthracene-9-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-bromoanthracene-9-carboxylic Acid

CAS RN

6929-81-3
Record name 10-bromoanthracene-9-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-Bromo-9-anthracenecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Mac, K Danel, M Andrzejak - Polish Journal of Chemistry, 2006 - infona.pl
Fluorescence behaviour of 9-anthracenecarboxylic acid (H-ANCOOH), 10-bromoanthracene- 9-carboxylic acid (Br-ANCOOH) and 10-cyanoanthracene-9-carboxylic acid (CN-ANCOOH…
Number of citations: 2 www.infona.pl
T Behrens, S Bruns, J Voss - Journal of Physical Organic …, 2000 - Wiley Online Library
… and phenyl anthracene-9-carboxylate,7 9-nitroanthracene,8 10-chloroanthracene-9carboxylic acid and 10-methylanthracene-9-carboxylic acid,9 10-bromoanthracene-9-carboxylic acid,…
Number of citations: 7 onlinelibrary.wiley.com
S Omar, E Irran, D Wiedemann, D Baabe… - … für Naturforschung B, 2023 - degruyter.com
… D is 10-bromoanthracene-9-carboxylic acid (for which we projected a synthesis), E is (2,6-di(1H-pyrazol-1-yl)pyridin-4-yl)boronic acid (which we prepared following a literature …
Number of citations: 2 www.degruyter.com
JS Lee - 2011 - search.proquest.com
… We would use functionalized anthracene like 10-bromoanthracene-9-carboxylic acid 88 and 9… Without work-up, coupling of amine 83 and 10-bromoanthracene-9-carboxylic acid 88 was …
Number of citations: 2 search.proquest.com
S Omar - 2022 - depositonce.tu-berlin.de
My first acknowledgment goes to my supervisor Prof. Dr. Andreas Grohmann, who was super supportive from the first moment for me in Berlin. He never hesitated to give support and …
Number of citations: 4 depositonce.tu-berlin.de
BM Mikhailov, VP Bronovitskaya… - Journal of General …, 1953 - Consultants Bureau
Number of citations: 0

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